Product packaging for 2-(Bromomethyl)pyrimidine(Cat. No.:CAS No. 54198-85-5)

2-(Bromomethyl)pyrimidine

Cat. No.: B1289093
CAS No.: 54198-85-5
M. Wt: 173.01 g/mol
InChI Key: GEYSGGMNQZJFIL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrimidine (CAS 54198-85-5) is a high-value halogenated heterocyclic building block in organic synthesis and medicinal chemistry research. Its structure features an electron-deficient pyrimidine ring, a fundamental component of nucleic acids, linked to a reactive bromomethyl group . This bromomethyl group acts as a potent electrophilic handle, allowing the compound to readily undergo nucleophilic substitution reactions . Researchers utilize this reactivity to alkylate a wide range of nucleophiles, including amines, thiols, and alkoxides, for the synthesis of diverse 2-substituted pyrimidine derivatives . Furthermore, it can serve as a substrate in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds and increase structural complexity . This makes it a critical reagent for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials that incorporate the privileged pyrimidine scaffold . The compound requires careful handling and storage; it is recommended to be kept under an inert atmosphere at low temperatures (e.g., -20°C) to maintain stability . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B1289093 2-(Bromomethyl)pyrimidine CAS No. 54198-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYSGGMNQZJFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54198-85-5
Record name 2-(bromomethyl)pyrimidine
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Synthesis and Physicochemical Properties

Synthetic Routes to 2-(Bromomethyl)pyrimidine

The primary method for synthesizing this compound is through the free-radical bromination of 2-methylpyrimidine (B1581581). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the reaction. The process is generally conducted in a suitable organic solvent like acetonitrile (B52724) or dimethylformamide (DMF) under mild temperature conditions.

Reaction Scheme: 2-Methylpyrimidine + NBS --(AIBN, Solvent)--> this compound + Succinimide

Another synthetic approach involves the alkylation of pyrimidine (B1678525) derivatives with bromomethylating agents under basic conditions, although the direct bromination of 2-methylpyrimidine is more common.

Physicochemical Properties and Spectroscopic Data

This compound is characterized by its specific physical and chemical properties, which are essential for its handling and application in synthesis.

PropertyValueReference
IUPAC NameThis compound
CAS Number54198-85-5 bldpharm.com
Molecular FormulaC₅H₅BrN₂
Molecular Weight173.01 g/mol
AppearanceSolid fluorochem.co.uk

Structural elucidation and confirmation of this compound are typically achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy, which provide detailed information about the molecular framework and functional groups present.

Chemical Reactivity

Nucleophilic Substitution Reactions

The key to the synthetic utility of 2-(Bromomethyl)pyrimidine lies in the reactivity of its bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic. Consequently, the compound readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles. evitachem.com Common nucleophiles such as amines, thiols, and alkoxides can displace the bromide ion to form new C-N, C-S, and C-O bonds, respectively. These reactions provide a straightforward pathway to a diverse range of 2-substituted pyrimidine (B1678525) derivatives, which are valuable intermediates in the synthesis of more complex target molecules.

Role in Coupling Reactions

In addition to substitution reactions, this compound can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. For instance, it can be used in Suzuki-Miyaura and Heck cross-coupling reactions, typically catalyzed by palladium complexes. evitachem.com These methodologies allow for the coupling of the pyrimidylmethyl moiety with aryl or vinyl groups, significantly expanding the structural complexity and diversity of the molecules that can be synthesized from this versatile building block.

Derivatization Strategies and Functionalization of 2 Bromomethyl Pyrimidine

Introduction of Diverse Functional Groups via the Electrophilic Bromomethyl Moiety

The primary route for the functionalization of 2-(bromomethyl)pyrimidine is through nucleophilic substitution reactions at the bromomethyl carbon. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups, transforming the simple pyrimidine (B1678525) precursor into more complex derivatives.

The electrophilic nature of the bromomethyl group facilitates reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives. smolecule.com This versatility makes this compound a key starting material for creating libraries of substituted pyrimidines for screening in medicinal chemistry and materials science. Common transformations include the reaction with amines to form aminomethylpyrimidines, with thiols to yield thienyl- or alkylthiomethyl-pyrimidines, and with alkoxides or phenoxides to produce the corresponding ethers.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound This table is generated based on common nucleophilic substitution patterns for alkyl halides.

Nucleophile Reagent Example Resulting Functional Group Product Class
Amine R-NH₂ -CH₂-NH-R Secondary Amine
Thiol R-SH -CH₂-S-R Thioether
Alkoxide R-O⁻Na⁺ -CH₂-O-R Ether
Hydroxide NaOH -CH₂-OH Alcohol
Cyanide NaCN -CH₂-CN Nitrile
Azide NaN₃ -CH₂-N₃ Azide
Carboxylate R-COO⁻Na⁺ -CH₂-O-CO-R Ester

Synthesis of Complex Pyrimidine-Containing Heterocyclic Scaffolds

Beyond simple substitutions, this compound is a crucial precursor for the construction of more elaborate heterocyclic systems, including those with significant biological activity.

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. mdpi.com The pyrimidine ring is a fundamental component of natural nucleosides like thymine, cytosine, and uracil (B121893). researchgate.net this compound and its derivatives serve as electrophilic partners in the synthesis of modified nucleosides, particularly carbocyclic analogues where the furanose oxygen is replaced by a carbon atom. mdpi.comrsc.org These analogues often exhibit enhanced stability against enzymatic cleavage. mdpi.com

One synthetic strategy involves the coupling of a pyrimidine base with a suitable carbocyclic or acyclic sugar mimic. mdpi.commdpi.com For instance, the key intermediate (±)-1-(4′-acetoxycyclopent-1′-yl)-5-(bromomethyl)-uracil has been synthesized and used to create a series of 5-modified 5′-norcarbocyclic uracil analogues. mdpi.com Another approach involves the alkylation of pyrimidine derivatives. For example, 2-thiouridine (B16713) can be alkylated with bromomethyl ketones, followed by an Eschenmoser sulfur extrusion reaction, to yield C-2 substituted pyrimidine nucleoside analogues. wiley.com Furthermore, dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases have been employed to catalyze the aldol (B89426) addition of DHAP to aldehyde derivatives of pyrimidines, generating chiral acyclic nucleoside analogues with high stereoselectivity. mdpi.com

The reactivity of this compound is instrumental in building fused heterocyclic systems where the pyrimidine ring is annulated with another heterocycle. These scaffolds are of great interest in medicinal chemistry.

Thiazolo[3,2-a]pyrimidines: These fused systems are commonly synthesized by the reaction of a pyrimidine-2-thione derivative with an α-halo-carbonyl compound. biointerfaceresearch.comresearchgate.net For example, 3,4-dihydropyrimidine-2(1H)-thiones react with phenacyl bromides or 3-(2-bromoaceyl)coumarins to yield thiazolo[3,2-a]pyrimidines. biointerfaceresearch.com A one-pot method has been developed involving the reaction of 6-ethylthiouracil with bromoacetic acid, demonstrating a convergent approach to these structures. rsc.org The electrophilic bromomethyl group in this compound makes it a suitable partner for similar cyclocondensation reactions with appropriate sulfur-containing nucleophiles to form the thiazole (B1198619) ring fused to the pyrimidine.

Pyrazolo[1,5-a]pyrimidines: This class of compounds has attracted significant attention as potent inhibitors of protein kinases, making them valuable in cancer research. evitachem.comrsc.org The most common synthetic route involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. evitachem.comsemanticscholar.org The versatility of this method allows for various substitutions on the resulting fused ring system. evitachem.com While direct use of this compound is less common as a primary building block for the core scaffold, the functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine (B1248293) system often involves intermediates like 2-(bromomethyl)pyrazolo[1,5-a]pyridine, where the reactive bromomethyl group is used to link the scaffold to other moieties or to build more complex architectures.

Development of this compound as a Synthetic Intermediate for Advanced Organic Molecules

The utility of this compound extends to its role as a key intermediate in multi-step syntheses of advanced organic molecules. Its ability to act as a versatile alkylating agent is widely exploited in both pharmaceutical and materials science research.

The compound participates not only in nucleophilic substitutions but also in metal-catalyzed cross-coupling reactions. For instance, it can be employed in Suzuki-Miyaura and Heck reactions, enabling the formation of new carbon-carbon bonds and the attachment of aryl or vinyl groups to the methyl position of the pyrimidine. This dual reactivity allows for a modular approach to synthesizing complex molecules, where the pyrimidine core can be linked to other fragments via the bromomethyl tether. This strategy is crucial in drug discovery for creating targeted pharmaceutical compounds. researchgate.net

Strategies for Introducing Pyrimidine Moieties into Complex Architectures

The pyrimidine ring is a privileged pharmacophore found in numerous clinically approved drugs. smolecule.com A primary strategy for incorporating this essential moiety into complex molecular frameworks is through the use of functionalized pyrimidine building blocks like this compound. evitachem.com

The reactive bromomethyl group acts as a handle to attach the pyrimidine unit onto a larger, pre-existing molecular scaffold. This approach is particularly valuable in the late-stage functionalization of complex molecules, where mild and selective reaction conditions are paramount. By reacting this compound with a nucleophilic site on a target molecule (e.g., an alcohol, amine, or thiol), the pyrimidine ring can be introduced efficiently. This method has been utilized in the synthesis of functional materials and potential therapeutics, leveraging the pyrimidine's electronic and hydrogen-bonding properties. The hydrobromide salt of this compound is often used to improve solubility and handling in these synthetic applications. smolecule.comachemblock.com

Table 2: List of Compound Names

Compound Name
This compound
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide
2-Thiouridine
3,4-dihydropyrimidine-2(1H)-thiones
3-aminopyrazoles
6-ethylthiouracil
Bromoacetic acid
Cytosine
Phenacyl bromides
Pyrazolo[1,5-a]pyrimidines
Thiazolo[3,2-a]pyrimidines
Thymine
Uracil

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their neighboring environments. The ¹H NMR spectrum of 2-(Bromomethyl)pyrimidine is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the bromomethyl group.

The protons on the pyrimidine ring, specifically at positions 4, 5, and 6, would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms within the ring. The proton at position 5 is expected to be a triplet due to coupling with the two adjacent protons at positions 4 and 6. The protons at positions 4 and 6 would likely appear as a doublet, coupled to the proton at position 5.

The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and would therefore give rise to a single peak. This signal is expected to appear in the upfield region of the spectrum, typically between δ 4.0 and 5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the pyrimidine ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4/H-68.8 (d)Doublet4.8
H-57.4 (t)Triplet4.8
-CH₂Br4.7 (s)Singlet-

Note: The data presented in this table is predicted and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region, typically between δ 120 and 170 ppm. The carbon atom at position 2, being directly attached to the electron-withdrawing bromomethyl group and flanked by two nitrogen atoms, is anticipated to be the most deshielded. The chemical shifts of C-4/C-6 and C-5 will also be influenced by their positions relative to the nitrogen atoms.

The carbon atom of the bromomethyl group (-CH₂Br) is expected to appear at a significantly higher field, generally in the range of δ 30-40 ppm, due to the direct attachment of the electronegative bromine atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionChemical Shift (δ, ppm)
C-2165
C-4/C-6158
C-5122
-CH₂Br35

Note: The data presented in this table is predicted and may vary based on the solvent and experimental conditions.

Advanced Multidimensional NMR Techniques for Detailed Structural Confirmation

To further corroborate the structural assignment of this compound, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the signals of H-4/H-6 and H-5, confirming their adjacent relationship on the pyrimidine ring.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For instance, the signal for the -CH₂Br protons would show a correlation with the signal for the -CH₂Br carbon.

HMBC: The HMBC experiment is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. This technique would be particularly useful in confirming the attachment of the bromomethyl group to the C-2 position of the pyrimidine ring by observing a correlation between the -CH₂Br protons and the C-2 carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₅H₅BrN₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is particularly distinctive in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for bromine-containing ions, with two peaks of nearly equal intensity separated by two mass units.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediate Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, including reaction intermediates in solution. In the context of reactions involving this compound, ESI-MS could be employed to detect and characterize transient intermediates, such as quaternized pyrimidine derivatives or other adducts formed during a chemical transformation. This technique allows for the direct observation of charged species in solution, providing valuable mechanistic insights into the reaction pathways.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its pyrimidine ring and its bromomethyl substituent. The pyrimidine ring, an aromatic heterocycle, exhibits characteristic C-H and C-C stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹ vscht.cz. The carbon-carbon stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ region vscht.cz.

A key diagnostic band for this compound is the C-Br stretching vibration from the bromomethyl group. The C-Br stretch for alkyl halides is typically found in the fingerprint region of the IR spectrum, generally between 690 and 515 cm⁻¹ libretexts.org. This absorption can sometimes be weak to medium in intensity libretexts.org. Another characteristic vibration associated with the bromomethyl group is the C-H wagging of the -CH₂X group (where X is a halogen), which is expected in the 1300-1150 cm⁻¹ range libretexts.org. The comprehensive analysis of these bands allows for the structural confirmation of the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H (Pyrimidine)Stretching3100 - 3000Variable, Weak to Medium
Aliphatic C-H (-CH₂Br)Stretching< 3000Medium to Strong
Aromatic C=C / C=N (Pyrimidine Ring)Stretching1600 - 1400Medium to Strong
Alkyl C-H (-CH₂Br)Wagging1300 - 1150Medium
C-BrStretching690 - 515Medium to Strong

X-ray Crystallography

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of molecular structure and insights into solid-state packing.

The arrangement of molecules in the solid state is governed by intermolecular interactions. In the crystal structure of 2,6-Bis(bromomethyl)pyridine, molecules are arranged in stacks along the c-axis, facilitated by π-π stacking interactions between the aromatic pyridine (B92270) rings nih.govsigmaaldrich.com. The distance between the centroids of adjacent rings is reported as 3.778 (2) Å nih.gov. Additionally, short Br···Br contacts of 3.6025 (11) Å are observed between pairs of inversion-related molecules, indicating the presence of halogen interactions nih.gov. In other pyrimidine derivatives, crystal packing is often stabilized by a network of hydrogen bonds (such as C—H⋯O and C—H⋯N) and π–π stacking interactions, which together create a three-dimensional supramolecular architecture researchgate.nettandfonline.com. The study of these non-covalent interactions is essential for crystal engineering and understanding the physical properties of the solid material rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrimidine derivatives, this technique is particularly useful for characterizing the π-electron system.

The UV-Vis absorption spectra of pyrimidine and its derivatives are characterized by absorption bands arising from electronic transitions within the aromatic ring, typically π → π* and n → π* transitions researchgate.net. The spectrum of pyrimidine itself shows distinct absorption bands rsc.orgrsc.org. Halogenation of the pyrimidine ring can significantly influence the absorption spectrum. Studies comparing pyrimidine with 2-chloropyrimidine (B141910) and 2-bromopyrimidine (B22483) show that while the lowest-lying absorption bands are similar in shape, halogenation leads to red-shifts (shifts to longer wavelengths) in other absorption bands rsc.orgrsc.orgnih.gov. The effect of the halogen atom on the spectrum tends to increase with photon energy rsc.orgnih.gov. For example, in a comparative study, larger red-shifts were observed for a band in the 5.7–6.7 eV range for the halogenated species compared to pyrimidine rsc.orgrsc.org. These shifts are attributed to the influence of the halogen substituent on the energy levels of the molecular orbitals involved in the electronic transitions. In some complex pyrimidine derivatives, strong absorption peaks near 205 nm have been attributed to the presence of C=N functional groups within a large conjugated system mdpi.com.

CompoundAbsorption Band Region (Energy Range)Observed EffectReference
PyrimidineBand I (3.7–4.6 eV)Baseline absorption profile rsc.orgrsc.org
2-BromopyrimidineBand I (3.7–4.6 eV)Similar profile to pyrimidine with differences in fine vibrational structures rsc.orgrsc.org
PyrimidineBand II (4.6–5.7 eV)Baseline absorption profile rsc.orgrsc.org
2-BromopyrimidineBand II (4.6–5.7 eV)Similar shape to pyrimidine but red-shifted rsc.orgrsc.org
PyrimidineBand III (5.7–6.7 eV)Baseline absorption profile rsc.orgrsc.org
2-BromopyrimidineBand III (5.7–6.7 eV)Larger red-shift and more intense compared to pyrimidine rsc.orgrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(Bromomethyl)pyrimidine, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine its structural and electronic characteristics. nih.gov

Optimized Molecular Geometries and Vibrational Wavenumbers

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. This process involves finding the minimum energy configuration on the potential energy surface. researchgate.net The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model of the molecule. For similar bromo-substituted pyridine (B92270) and pyrimidine (B1678525) compounds, DFT methods have shown excellent agreement between calculated and experimental geometries. derpharmachemica.comjocpr.com For instance, in a related compound, 2,6-bis(Bromomethyl)pyridine, C-C bond lengths in the ring are calculated to be in the range of 1.382–1.387 Å, C-N bond lengths around 1.334–1.343 Å, and the C-Br bond length approximately 1.950 Å. researchgate.netderpharmachemica.com These values serve as reliable estimates for this compound.

Vibrational spectroscopy, analyzed through DFT, helps in understanding the molecule's internal motions. wisc.edu Calculated vibrational wavenumbers, after appropriate scaling, can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net For related molecules, C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, while vibrations involving the heavier C-Br bond appear at lower wavenumbers. derpharmachemica.com The analysis of these vibrational modes provides a detailed fingerprint of the molecule's structure. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Similar Compounds

ParameterBondPredicted Value
Bond Length (Å)C-C (pyrimidine ring)~1.39 Å
C-N (pyrimidine ring)~1.34 Å
C-CH₂~1.50 Å
CH₂-Br~1.95 Å
Bond Angle (°)C-N-C (pyrimidine ring)~116°
N-C-N (pyrimidine ring)~127°
C-CH₂-Br~110°

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The electronic behavior of this compound is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov

A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In related bromo-pyridine derivatives, the HOMO is typically localized over the aromatic ring, while the LUMO may be distributed across the entire molecule, including the bromomethyl substituent. mdpi.com For a similar compound, 2,6-Bis(Bromo-methyl) Pyridine, the calculated HOMO-LUMO gap is 4.65 eV, indicating significant reactivity. derpharmachemica.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Structurally Related Compound

ParameterEnergy (eV)
EHOMO-7.467
ELUMO-0.682
Energy Gap (ΔE)6.785

Data based on calculations for 3-Bromo-2-hydroxypyridine. mdpi.com

Prediction of NMR Chemical Shifts via GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.orgrsc.orgresearchgate.net By applying the GIAO method within the DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound with high accuracy. researchgate.net

The calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure. researchgate.net The accuracy of the GIAO method depends on the chosen level of theory and basis set. nih.gov Studies on various organic molecules have demonstrated a strong linear correlation between the theoretical shifts calculated by GIAO and the experimental values, making it an indispensable tool for structural elucidation. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.comreadthedocs.io The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govchemrxiv.org

For this compound, the MEP map is expected to show the most negative potential (red regions) around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. researchgate.net Conversely, positive potential (blue regions) would be located around the hydrogen atoms. The area around the bromine atom will also exhibit distinct electrostatic features, influencing its reactivity in substitution reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity in Related Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide detailed insights into the conformational flexibility of the bromomethyl side chain relative to the pyrimidine ring. nih.gov

Quantum Chemical Parameters Analysis

From the calculated HOMO and LUMO energies, several global quantum chemical parameters can be derived to further quantify the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Key parameters include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1/η). It indicates the molecule's polarizability.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the power of an atom or group to attract electrons.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons. nih.gov

These parameters collectively provide a comprehensive understanding of the molecule's electronic structure and its propensity to engage in chemical reactions. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a Related Compound

ParameterFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO7.467
Electron Affinity (A)-ELUMO0.682
Chemical Hardness (η)(I - A) / 23.393
Chemical Softness (S)1 / η0.295
Electronegativity (χ)(I + A) / 24.075
Electrophilicity Index (ω)μ² / (2η)2.449

Data based on calculations for 3-Bromo-2-hydroxypyridine. mdpi.com

Ionization Energy and Electron Affinity

Ionization energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. stackexchange.comlibretexts.org These fundamental properties are crucial for understanding a molecule's reactivity and its behavior in charge-transfer processes.

Quantum chemical methods, such as the outer valence Green function (OVGF) method, are employed to calculate these values. nih.govresearchgate.net Theoretical calculations for pyrimidine and its halogenated derivatives provide insight into how substituents affect their electronic structure. The first ionization energy for 2-bromopyrimidine (B22483) has been calculated to be 9.911 eV. mdpi.com This value is slightly higher than that of unsubstituted pyrimidine (9.804 eV), indicating that the bromine atom has a stabilizing effect on the highest occupied molecular orbital (HOMO) through an inductive effect. mdpi.com

CompoundCalculated First Ionization Energy (eV)
Pyrimidine9.804
5-Bromopyrimidine9.865
2-Bromopyrimidine9.911
5-Chloropyrimidine10.04
2-Chloropyrimidine (B141910)10.12

Data sourced from a study using the outer valence Green function (OVGF) method. mdpi.com

Hardness, Electronegativity, and Electrophilicity Index

Within the framework of conceptual Density Functional Theory (DFT), several global reactivity descriptors can be derived from the ionization energy (I) and electron affinity (A). These descriptors help in predicting the chemical behavior of molecules. mdpi.com

Electronegativity (χ): Defined by Mulliken as the average of the ionization energy and electron affinity, χ = (I + A)/2. It measures the ability of a molecule to attract electrons. nih.gov

Chemical Hardness (η): Defined as half the difference between the ionization energy and electron affinity, η = (I - A)/2. It quantifies the resistance of a molecule to change its electron configuration. mdpi.com

Electrophilicity Index (ω): This index, defined as ω = μ²/2η = (I+A)²/(4(I-A)), measures the propensity of a species to accept electrons. researchgate.net It is a valuable descriptor for predicting the electrophilic nature of a molecule in reactions. researchgate.net

Calculation of these parameters is contingent upon having accurate values for both I and A. While the ionization energy for the related 2-bromopyrimidine is known, the lack of a precise electron affinity value for this compound precludes the calculation of exact values for these descriptors. However, the presence of the electron-withdrawing bromine atom and the pyrimidine ring suggests that the molecule will possess a significant electrophilic character.

Static Dipole Moment and Average Linear Polarizability

The static dipole moment (μ) is a measure of the net molecular polarity, arising from the non-uniform distribution of charge in the molecule. The average linear polarizability (α) describes the ability of the molecular electron cloud to be distorted by an external electric field. nih.govnih.gov These properties are fundamental to understanding intermolecular interactions and the response of a molecule to external stimuli.

Natural Bond Orbital (NBO) Analysis for Intramolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with classical Lewis structures. wisc.edu This analysis is particularly useful for quantifying intramolecular electronic interactions, such as hyperconjugation and charge delocalization.

A key component of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. scirp.org Larger E(2) values indicate stronger interactions.

For this compound, a detailed NBO analysis would reveal several key intramolecular interactions:

Donation from Nitrogen Lone Pairs: Significant delocalization is expected from the lone pair orbitals of the two nitrogen atoms (n(N)) into the antibonding π* orbitals of the pyrimidine ring (n → π*). This interaction is characteristic of nitrogen-containing aromatic heterocycles and contributes to the electronic stability of the ring.

Hyperconjugation involving the Bromomethyl Group: Interactions involving the C-Br bond are also anticipated. These could include delocalization from the lone pairs on the bromine atom (n(Br)) into neighboring antibonding σ* orbitals, a common feature in halogenated compounds that can influence their conformational preferences and reactivity. mdpi.comnih.govdntb.gov.ua

Mechanistic Insights and Reaction Pathway Predictions from Computational Models

Computational modeling is an indispensable tool for elucidating reaction mechanisms. nih.govarxiv.org By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, locate transition state structures, and calculate activation energies, thereby predicting the most likely reaction pathway. chemrxiv.orgresearchgate.net

The this compound molecule is a prime substrate for bimolecular nucleophilic substitution (SN2) reactions, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. A computational study of this process would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and the nucleophile) and the products.

Transition State (TS) Search: Locating the first-order saddle point on the PES that connects the reactants and products. This structure represents the highest energy point along the minimum energy path.

Frequency Calculation: Confirming the nature of the stationary points. The TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such calculations, often performed using DFT methods, can provide a detailed, step-by-step understanding of the reaction dynamics and predict how changes in the nucleophile or solvent might affect the reaction rate. mdpi.com

Computational Studies on Optical Properties of Pyrimidine Derivatives (e.g., Non-linear Optical Properties)

Computational chemistry plays a vital role in the design and analysis of materials with non-linear optical (NLO) properties. tandfonline.com Pyrimidine derivatives are of particular interest in this field because the electron-deficient pyrimidine ring can be combined with electron-donating groups to create "push-pull" molecules with large NLO responses. nih.gov

NLO properties are characterized by the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These tensors describe the non-linear response of the molecular dipole moment to an applied electric field. State-of-the-art computational methods can predict these properties with considerable accuracy, guiding the synthesis of new materials for applications in photonics and optical data processing. rsc.orgnih.gov While specific NLO calculations for this compound are not available, studies on other pyrimidine derivatives have shown that their NLO properties can be significantly enhanced through strategic substitution. nih.govrsc.org Computational analysis allows for the screening of potential candidates and provides a fundamental understanding of the structure-property relationships that govern NLO activity.

Applications in Advanced Organic and Medicinal Chemistry Research

Role as a Core Building Block in Heterocyclic Synthesis

The pyrimidine (B1678525) nucleus is a fundamental scaffold in numerous biologically active molecules, including nucleic acids. cmu.edu Consequently, the synthesis of novel pyrimidine derivatives and fused heterocyclic systems remains a cornerstone of medicinal chemistry. nih.govarborpharmchem.com 2-(Bromomethyl)pyrimidine serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce the pyrimidin-2-ylmethyl moiety. This reactivity is harnessed to construct a variety of more complex heterocyclic systems.

A key application is in the synthesis of fused pyrimidines, where the bromomethyl group acts as a reactive handle for intramolecular or intermolecular cyclization reactions. For instance, a bromomethyl pyrimidine can be used to synthesize imidazolopyrimidines through a cyclization process. accessscience.com The general strategy involves the reaction of this compound with a dinucleophile, leading to the formation of a new fused ring system. This approach is instrumental in creating novel polyheterocyclic frameworks that are explored for their pharmacological potential. accessscience.com The pyrimidine ring itself can be constructed through various methods, but the use of pre-functionalized building blocks like this compound offers a direct and efficient route to specific derivatives. chemicalbook.com

The synthesis of these fused systems is of great interest as the fusion of a pyrimidine ring with other heterocycles can significantly modulate the molecule's physicochemical properties and biological activity, leading to compounds with potential applications as anticancer, antimicrobial, or antiviral agents. nih.govachemblock.com

Design and Synthesis of Novel Enzyme Inhibitors

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, particularly in the design of enzyme inhibitors. Many pyrimidine-based compounds have been developed as potent inhibitors of various enzymes, especially kinases, which are critical targets in oncology. nih.govacs.orgnih.gov Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. acs.orgcuni.cz

This compound is a valuable reagent for incorporating the pyrimidine motif into potential enzyme inhibitors. The reactive bromomethyl group allows for its covalent attachment to other molecular fragments, enabling the systematic exploration of the chemical space around the pyrimidine core. This is crucial for establishing structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity. nih.gov

For example, in the development of kinase inhibitors, the pyrimidine ring often serves as a hinge-binding motif, mimicking the adenine (B156593) core of ATP. By using this compound, medicinal chemists can synthesize libraries of compounds where the pyrimidin-2-ylmethyl group is attached to various other fragments designed to interact with other regions of the enzyme's active site. Furthermore, pyrimidine derivatives have been synthesized and investigated as inhibitors for a range of other metabolic enzymes, including carbonic anhydrases, cholinesterases, and α-glycosidase, highlighting the broad applicability of this scaffold in drug design. nih.gov Research has also demonstrated that pyrimidine nucleoside analogues can exhibit antiviral properties, such as moderate inhibitory activity against the Hepatitis B virus (HBV), further underscoring the therapeutic potential of molecules derived from pyrimidine building blocks. nih.gov

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. mskcc.orgpromega.com These small molecules are designed to interact with a specific protein target in a highly selective manner, allowing researchers to study its function in a cellular context. promega.commatthewslab.org The pyrimidine scaffold has been successfully incorporated into the design of fluorescent probes for bioimaging applications.

The development of fluorescent probes often involves the conjugation of a fluorophore with a recognition unit that targets a specific biomolecule or cellular component. cmu.edusc.edu this compound, with its reactive handle, is an ideal building block for this purpose. It can be used to covalently link the pyrimidine moiety, which can act as a recognition element or part of the signaling component, to a fluorescent core.

Research has shown that pyrimidine-based systems can be used to create probes for various biological targets. For example, a combinatorial strategy utilizing diversified pyrimidine moieties led to the development of fluorescent probes for detecting biothiols like cysteine and glutathione. nih.gov In other work, pyrimidine derivatives have been used to construct novel fluorescent probes for imaging lipid droplets and other cellular structures. mdpi.com These tools are invaluable for studying cellular metabolism and investigating the roles of specific biomolecules in health and disease. nih.gov

Strategic Intermediate for the Synthesis of Advanced Pharmaceutical and Agrochemical Molecules

In the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, the use of advanced intermediates is crucial for efficiency and cost-effectiveness. qinmuchem.comcustchemvip.com These intermediates are chemical building blocks that already contain key structural features of the final target molecule. arborpharmchem.com this compound is a prime example of such a strategic intermediate.

The pyrimidine ring is a core component of many commercial drugs and agricultural products. google.comresearchgate.net The presence of the bromomethyl group provides a convenient point of attachment for subsequent chemical transformations, allowing for the facile elaboration of the molecular structure. For instance, a related compound, 2-aminomethylpyrimidine hydrochloride, is a key intermediate in the synthesis of Avanafil, a medication used to treat erectile dysfunction. nbinno.com This illustrates the pharmaceutical industry's reliance on pre-functionalized pyrimidine building blocks.

The versatility of pyrimidine derivatives makes them essential for creating a wide range of bioactive compounds. google.com Their role as intermediates allows for the streamlined production of complex molecules, facilitating the discovery and development of new therapeutic and agrochemical agents. qinmuchem.comgoogle.com

Comparative Reactivity and Structure-Activity Relationship Studies with Analogous Halogenated Heterocycles (e.g., 2-(Bromomethyl)pyridine)

Understanding the reactivity and electronic properties of building blocks is fundamental to synthetic design. A useful comparison can be made between this compound and its pyridine (B92270) analogue, 2-(bromomethyl)pyridine. The primary difference is the presence of a second nitrogen atom at the 3-position of the pyrimidine ring.

This additional nitrogen atom makes the pyrimidine ring more electron-deficient (π-deficient) compared to the pyridine ring. This electronic difference influences the reactivity of the bromomethyl group. The electron-withdrawing nature of the pyrimidine ring can affect the stability of the transition state during nucleophilic substitution reactions at the methylene (B1212753) carbon. While both compounds are reactive alkylating agents due to the lability of the C-Br bond, their relative reactivities in specific reactions can differ.

Below is a table comparing some key properties of the two compounds.

PropertyThis compound2-(Bromomethyl)pyridine
CAS Number 54198-85-5 bldpharm.com55401-97-3 nih.gov
Molecular Formula C₅H₅BrN₂C₆H₆BrN
Molecular Weight 173.02 g/mol 172.02 g/mol nih.gov
Ring System Pyrimidine (1,3-diazine)Pyridine (azine)
Electronic Nature More electron-deficientLess electron-deficient

Note: Data sourced from chemical supplier information and public chemical databases.

Contribution to Combinatorial Library Design in Chemical Biology Research

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of compounds, known as libraries, which can then be screened for biological activity. accessscience.com This approach has revolutionized drug discovery and the development of chemical probes. The pyrimidine scaffold is an excellent core structure for combinatorial library design due to its synthetic tractability and its prevalence in known bioactive molecules. nih.gov

This compound is an ideal building block for this purpose. Its reactive bromomethyl group allows it to be easily attached to a solid support or to other building blocks in a systematic fashion. This enables the creation of large, "pyrimidine-focused" libraries where the pyrimidine core is decorated with a wide variety of different substituents.

Recent advances have seen the application of DNA-encoded library technology (DELT) for the construction and screening of massive compound collections. nih.gov Pyrimidine-based scaffolds have been successfully used to generate diverse DNA-encoded libraries. These libraries have been screened against important disease targets, such as the bromodomain-containing protein BRD4, leading to the identification of potent inhibitors. nih.gov Furthermore, diversity-oriented synthesis (pDOS) strategies using pyrimidine as a "privileged substructure" have been employed to create collections of complex polyheterocycles designed to target challenging protein-protein interactions. nih.gov The predictable reactivity of this compound makes it a valuable asset in these sophisticated synthetic endeavors.

Q & A

Q. How can structural modifications of this compound enhance its metabolic stability?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism. Replace bromine with metabolically stable leaving groups (e.g., -OTf). Perform microsomal stability assays (human/rat liver microsomes) and analyze metabolites via LC-MS/MS. Compare with analogs like 2-(tert-butoxy)piperidine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.